molecular formula C13H18ClNO B4989949 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride

1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride

Cat. No.: B4989949
M. Wt: 239.74 g/mol
InChI Key: YOWNQNCGWFBZIG-UHFFFAOYSA-N
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Description

1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride is a chemical compound with the empirical formula C13H18ClNO and a molecular weight of 239.74 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride typically involves the reaction of phenylacetyl chloride with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride is unique due to its specific combination of a phenyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1-phenyl-2-piperidin-1-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14;/h1,3-4,7-8H,2,5-6,9-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWNQNCGWFBZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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